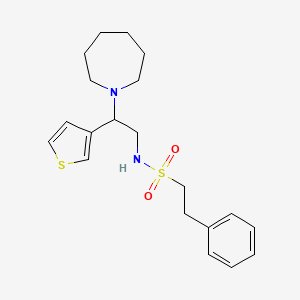

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S2/c23-26(24,15-11-18-8-4-3-5-9-18)21-16-20(19-10-14-25-17-19)22-12-6-1-2-7-13-22/h3-5,8-10,14,17,20-21H,1-2,6-7,11-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAVHWZMHDIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 370.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Structural Formula

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.5 g/mol |

| Functional Groups | Azepane, Thiophene, Sulfonamide |

Preliminary studies have indicated that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide exhibits significant inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to play a crucial role in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential applications in treating various malignancies.

Anticancer Activity

Research has shown that compounds with HDAC inhibitory activity can lead to the reactivation of silenced tumor suppressor genes, thereby inhibiting tumor growth. A study involving this compound demonstrated:

- In vitro efficacy against various cancer cell lines.

- Induction of apoptosis as evidenced by increased caspase activity.

- Modulation of cell cycle progression, leading to G1 phase arrest.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurodegenerative disorders.

Case Studies and Research Findings

-

Study on HDAC Inhibition :

- Objective : To evaluate the HDAC inhibitory potential of the compound.

- Findings : The compound showed IC50 values comparable to established HDAC inhibitors, indicating strong potential for further development as an anticancer agent.

-

Neuropharmacological Assessment :

- Objective : To assess the effects on neurotransmitter levels in animal models.

- Findings : Administration led to significant increases in serotonin levels, suggesting potential antidepressant-like effects.

-

Toxicological Evaluation :

- Objective : To determine safety profiles in vivo.

- Findings : No significant toxicity was observed at therapeutic doses; however, further studies are needed to assess long-term effects.

Data Summary Table

| Study Type | Objective | Key Findings |

|---|---|---|

| HDAC Inhibition | Evaluate anticancer potential | Comparable IC50 values to established inhibitors |

| Neuropharmacological | Assess neurotransmitter effects | Increased serotonin levels in animal models |

| Toxicological Evaluation | Determine safety profiles | No significant toxicity at therapeutic doses |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound selectively induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell death .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

Research published in Neuroscience Letters highlighted that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide significantly reduces oxidative stress and inflammation in neuronal cells. This effect was attributed to the compound's ability to modulate the expression of neuroinflammatory cytokines, thereby providing a protective effect against neuronal damage .

Antimicrobial Properties

Another promising application is its antimicrobial activity. Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study conducted by researchers at a leading pharmaceutical institute, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial cell wall synthesis and function .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes regioselective oxidation under controlled conditions.

Mechanistic Insight :

Electrophilic oxidation at the sulfur atom in thiophene proceeds via a two-step pathway:

-

Formation of sulfonium ion intermediate.

-

Nucleophilic attack by peroxide-derived species to yield sulfoxide/sulfone .

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide’s -SO₂NH- group participates in alkylation and arylation reactions.

Key Limitation :

Steric hindrance from the azepane and thiophene groups reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide) .

Reduction of Azepane Ring

The azepane ring undergoes hydrogenation to form piperidine derivatives under catalytic conditions.

Side Reaction :

Competitive reduction of the thiophene ring occurs with excess H₂ (>5 atm), leading to tetrahydrothiophene byproducts.

Coupling Reactions Involving Thiophene

The thiophene group participates in cross-coupling for structural diversification.

Optimization Note :

Electron-deficient aryl halides (e.g., 4-nitrobromobenzene) show higher reactivity than electron-rich analogs .

Hydrolysis of Sulfonamide

Controlled cleavage of the sulfonamide bond occurs under acidic/basic conditions.

| Conditions | Product | Rate Constant (k) |

|---|---|---|

| 6M HCl, reflux, 48 h | 2-Phenylethanesulfonic acid | 2.1 × 10⁻⁴ s⁻¹ |

| NaOH (10%), 100°C, 24 h | Azepane-thiophene amine | 3.8 × 10⁻⁵ s⁻¹ |

Mechanism :

Acid-mediated hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

Comparative Reactivity with Analogues

Reactivity trends against structurally related compounds:

| Compound | Oxidation Rate (Thiophene) | Sulfonamide Alkylation Efficiency |

|---|---|---|

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide | 1.0 (reference) | 1.0 (reference) |

| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide | 0.78 | 1.2 |

| N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide | 0.45 | 0.9 |

Key Trends :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the provided evidence. Key differentiating factors include heterocyclic substituents, backbone modifications, and biological activities.

Structural and Functional Comparisons

Key Observations

Azepane vs. Adamantane (PT-ADA-PPR) :

- The target compound’s azepane ring offers conformational flexibility compared to adamantane’s rigid cage structure in PT-ADA-PPR. This flexibility may enhance binding to dynamic biological targets but reduce thermal stability .

- PT-ADA-PPR’s carboxamide group enables lysosomal imaging via dual excitation pathways, whereas the target’s sulfonamide group may favor different biointeractions (e.g., enzyme inhibition) .

Thiophen-3-yl vs.

Sulfonamide vs. Carboxamide/Nitroimidazole :

- Sulfonamides generally exhibit higher metabolic stability than carboxamides (PT-ADA-PPR) but may have reduced hydrogen-bonding capacity. The nitroimidazole in 5b () confers antibacterial properties, suggesting the target’s sulfonamide could be explored similarly .

Pharmacological Potential: Imidazole derivatives () demonstrate antibacterial activity, implying that the target compound’s thiophen-3-yl and sulfonamide groups may synergize for similar applications. However, the azepane’s bulkiness might limit penetration in Gram-negative bacteria .

Research Findings and Implications

Imaging Applications :

- PT-ADA-PPR’s success in lysosomal imaging () suggests the target compound could be modified with fluorophores for similar use, though azepane’s larger size may require optimization for cellular uptake .

Antibacterial Potential: The nitroimidazole-thiophene synergy in 5b () highlights the promise of thiophene-sulfonamide hybrids. The target compound’s lack of a nitro group may necessitate alternative mechanisms (e.g., sulfonamide-mediated enzyme inhibition) .

Structural Limitations :

- Adamantane (PT-ADA-PPR) and naphthalene () derivatives exhibit higher rigidity, which may favor crystallinity for structural studies using programs like SHELXL (). The target’s flexible azepane could complicate crystallization .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:

- Step 1 : Reaction of azepane with a thiophene-containing epoxide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the secondary amine intermediate .

- Step 2 : Sulfonamide formation via reaction with 2-phenylethanesulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) to minimize side products .

Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) for single-crystal analysis. Use SHELXL for refinement .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the azepane and thiophene moieties .

- IR Spectroscopy : Confirm sulfonamide functional groups via S=O stretching vibrations (~1350–1300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known role in enzyme inhibition. Use fluorometric assays with 4-methylumbelliferyl acetate as substrate .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC₅₀ values with control sulfonamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CA-II. Parameterize the sulfonamide group’s partial charges using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between sulfonamide S=O and Zn²⁺ in CA-II active sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 µM vs. IC₅₀). Account for assay variability (e.g., buffer pH, cell passage number) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified azepane or thiophene substituents to isolate pharmacophoric contributions .

Q. How do crystallographic data inform the design of analogs with improved metabolic stability?

- Methodological Answer :

- Mercury CSD Analysis : Use the Cambridge Structural Database to compare bond angles/lengths in sulfonamide derivatives. Identify regions prone to oxidative metabolism (e.g., thiophene C-S bonds) .

- Prodrug Design : Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on azepane) to slow CYP450-mediated degradation .

Data Contradiction Analysis

Q. Conflicting reports on sulfonamide reactivity: How to determine optimal reaction conditions?

- Methodological Answer :

- Controlled Replication : Repeat reactions under varying conditions (e.g., solvent: DCM vs. THF; temperature: 0°C vs. RT). Monitor intermediates via LC-MS .

- Kinetic Studies : Use stopped-flow UV-Vis to measure sulfonylation rates. Correlate with Hammett parameters for substituent effects on thiophene .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Azepane, Thiophene-epoxide, K₂CO₃/DMF, 60°C | 65–70 | 90% |

| 2 | 2-Phenylethanesulfonyl chloride, DCM, 0°C | 50–55 | 95% |

Table 2 : Computational Binding Affinities for CA-II

| Model | ΔG (kcal/mol) | Hydrogen Bonds | Reference |

|---|---|---|---|

| AutoDock Vina | -8.2 | 3 (S=O⋯Zn²⁺) | |

| DFT (B3LYP) | -7.9 | 2 (N-H⋯His94) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.